4-Nitro-2-thiophenecarboxylic acid

Vue d'ensemble

Description

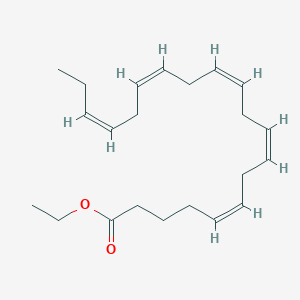

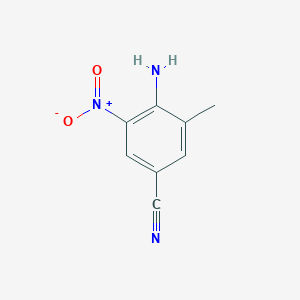

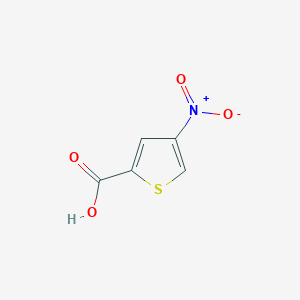

4-Nitro-2-thiophenecarboxylic acid (4-NTCA) is an organic compound with a molecular formula of C5H3NO4S. It is a yellow crystalline solid that is soluble in water and alcohols. 4-NTCA is a common intermediate in the synthesis of various drugs, pesticides, and other organic compounds. It is also used as a reagent in organic synthesis. 4-NTCA has been studied extensively for its biochemical and physiological effects, and its potential applications in the laboratory.

Applications De Recherche Scientifique

Studying Reactions of Aromatic Compounds : This compound is utilized for researching the reactions of aromatic and heteroaromatic compounds with electron-acceptor substitutions (Gol'dfarb, Grotmova, & Belen’kii, 1974).

Investigating Intermolecular Forces in Thiophene Derivatives : It plays a role in studying the packing structure of thiophene derivatives and their effects on intermolecular forces and aromatic ring interactions (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).

Synthesizing Metal-Organic Frameworks : The compound is used in the synthesis of novel metal-organic frameworks and mixed-linker metal-organic frameworks based on DUT-5 (Gotthardt et al., 2015).

Developing Alkyl/Aryl Thioureas with Biological Activities : It is utilized in the synthesis of various alkyl/aryl thioureas which exhibit antibacterial, antifungal, antioxidant, and α-amylase activities (Larik et al., 2018).

Applications in Textile and Catalytic Industries : This acid is involved in the preparation of novel phthalonitrile derivatives, useful in the textile industry and for optical and catalytic applications, particularly in air-purifying materials for air conditioners (Yıldırım, Sevim, & Gül, 2012).

Synthesizing Thiophene Derivatives : It is used in synthesizing 5-nitro derivatives of thiophene (Shvedov, Vasil'eva, Romanova, & Grinev, 1973).

Creating Novel Acids and Esters : This compound facilitates the synthesis of 5-alkylthio-4-ketoalkanoic acids through reductive cleavage (Gol'dfarb, Zakharov, Stoyanovich, & Marakatkina, 1984).

Chemical Reaction Studies : Desulfurization of 4-nitro-2-thiophenecarboxylic acid leads to the formation of the unstable 3-imino-2-nitroprop-2-enamidine, used in various chemical reactions (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Use in Cell Staining and Photodynamic Therapy : The compound is used for staining cells in hypoxia and in photodynamic therapy applications (Triboni, Politi, Cuccovia, Chaimovich, & Filho, 2003).

Synthesis of Novel Thiophene-2,5-Dicarboxylic Acid Derivatives : It is used in crystal engineering of cadmium coordination polymers (Xue, Li, Ma, & Wang, 2015).

Safety and Hazards

4-Nitro-2-thiophenecarboxylic acid is classified as a warning hazard under the GHS classification . It may cause skin irritation and serious eye irritation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention if necessary . It should be handled with gloves and protective clothing .

Mécanisme D'action

Target of Action

It is known to be an intermediate in the synthesis of pharmaceutical compounds .

Mode of Action

The mode of action of 4-Nitro-2-thiophenecarboxylic acid involves its interaction with reduced iron. The corresponding 4-acetylamino-2-thiophenecarboxylic acids or their esters are produced by the action of reduced iron on solutions of this compound, its derivatives, or their esters in a mixture of acetic acid and acetic anhydride .

Biochemical Pathways

It is utilized in the preparation of highly potent and selective hetaryl ureas as integrin αvβ3-receptor antagonists .

Pharmacokinetics

It is known that the compound has a molecular weight of 17315 , which may influence its bioavailability.

Action Environment

It is known that the compound should be stored at 2-8°c and protected from light .

Analyse Biochimique

Biochemical Properties

It is known that it is used in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .

Cellular Effects

Given its role as an intermediate in the synthesis of pharmaceutical compounds , it may influence various cellular processes depending on the specific compounds it is used to synthesize.

Molecular Mechanism

It is known to be utilized in the preparation of hetaryl ureas as integrin αVβ3-Receptor antagonists , suggesting it may interact with biomolecules in this context.

Propriétés

IUPAC Name |

4-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHKHACZQDMGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296383 | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13138-70-0 | |

| Record name | 13138-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-Nitro-2-thiophenecarboxylic acid be converted into other useful compounds?

A1: Yes, this compound and its esters can undergo reductive acetylation. [] This reaction transforms the nitro group (-NO2) into an acetylamino group (-NHCOCH3), leading to the formation of 4-acetylamino-2-thiophenecarboxylic acid derivatives.

Q2: Are there alternative methods to transform this compound?

A2: Yes, treating this compound with alkali metals in liquid ammonia results in a reductive cleavage. [] This reaction not only reduces the nitro group but also cleaves the thiophene ring, leading to the formation of 5-mercapto-4-ketoalkanoic acids. This method offers an alternative synthetic pathway compared to the reductive acetylation mentioned previously.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)